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molecular formula C11H10N2O2S B8611749 N-Acetyl-N-(1,2-benzothiazol-3-yl)acetamide CAS No. 96360-12-2

N-Acetyl-N-(1,2-benzothiazol-3-yl)acetamide

Cat. No. B8611749
M. Wt: 234.28 g/mol
InChI Key: ILACCGRSUGTCEF-UHFFFAOYSA-N
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Patent
US04698358

Procedure details

A mixture consisting of 11.7 g of 3-aminobenzisothiazole, 126 ml of acetanhydride and 0.2 g of sodium acetate is stirred for 48 hours at 100°-110? C. After concentration by evaporation and then chromatography (silica gel; eluant: hexane/diethyl ether 2:1), the product is recrystallised from hexane/diethyl ether to thus obtain the compound No. 1 of the formula ##STR10## having a melting point of 65°-67° C.
Quantity
11.7 g
Type
reactant
Reaction Step One
Quantity
126 mL
Type
reactant
Reaction Step Two
Quantity
0.2 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:6]2[CH:7]=[CH:8][CH:9]=[CH:10][C:5]=2[S:4][N:3]=1.[CH3:11][C:12](OC(C)=O)=[O:13].[C:18]([O-])(=[O:20])[CH3:19].[Na+]>>[C:12]([N:1]([C:18](=[O:20])[CH3:19])[C:2]1[C:6]2[CH:7]=[CH:8][CH:9]=[CH:10][C:5]=2[S:4][N:3]=1)(=[O:13])[CH3:11] |f:2.3|

Inputs

Step One
Name
Quantity
11.7 g
Type
reactant
Smiles
NC1=NSC2=C1C=CC=C2
Step Two
Name
Quantity
126 mL
Type
reactant
Smiles
CC(=O)OC(=O)C
Step Three
Name
Quantity
0.2 g
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
is stirred for 48 hours at 100°-110
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
After concentration
CUSTOM
Type
CUSTOM
Details
by evaporation
CUSTOM
Type
CUSTOM
Details
chromatography (silica gel; eluant: hexane/diethyl ether 2:1), the product is recrystallised from hexane/diethyl ether
CUSTOM
Type
CUSTOM
Details
to thus obtain the compound No

Outcomes

Product
Details
Reaction Time
48 h
Name
Type
Smiles
C(C)(=O)N(C1=NSC2=C1C=CC=C2)C(C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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